molecular formula C10H8O2 B191867 6-Methylcoumarin CAS No. 92-48-8

6-Methylcoumarin

Cat. No. B191867
CAS RN: 92-48-8
M. Wt: 160.17 g/mol
InChI Key: FXFYOPQLGGEACP-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Methylcoumarin can be synthesized by heating 6-methyl coumarin-3-carboxylic acid to 300 to 340°C; by condensation of p-cresol-disulfonic acid with fumaric acid in the presence of H2SO4; by condensation of p-homosalicyclic aldehyde with malonic acid in the presence of aniline, followed by heating for the lactone; from salicylaldehyde with propionic acid anhydride and sodium propionate .


Molecular Structure Analysis

The molecular structure of 6-Methylcoumarin is represented by the SMILES string Cc1ccc2OC(=O)C=Cc2c1 . The InChI representation is 1S/C10H8O2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 .


Chemical Reactions Analysis

6-Methylcoumarin reacts with acids to liberate heat along with alcohols and acids. It generates heat with strong oxidizing acids and basic solutions. It also generates flammable hydrogen with alkali metals and hydrides .


Physical And Chemical Properties Analysis

6-Methylcoumarin is a white to almost white crystalline powder with a somewhat coconut-like odor . It has a melting point of 73-76 °C (lit.) and a boiling point of 303 °C/725 mmHg (lit.) . It is soluble in benzene, hot ethanol, and non-volatile oil, but insoluble in hot water .

Scientific Research Applications

Application 1: Melanogenesis Promotion

  • Scientific Field : Dermatology and Cosmetology
  • Summary of the Application : 6-Methylcoumarin has been found to significantly increase melanin synthesis in a concentration-dependent manner . This suggests that it may be an effective pigmentation stimulator for use in cosmetics and the medical treatment of photoprotection and hypopigmentation disorders .
  • Methods of Application or Experimental Procedures : The effects of 6-Methylcoumarin on melanogenesis were investigated using a murine melanoma cell line from a C57BL/6J mouse called B16F10 . The molecular mechanism whereby 6-Methylcoumarin-induced melanogenesis influences the melanogenesis-related protein expression and melanogenesis-regulating protein activation was assessed .
  • Results or Outcomes : Only 6-Methylcoumarin significantly increased the melanin synthesis in a concentration-dependent manner . It also increased the tyrosinase, TRP-1, TRP-2, and MITF protein levels in a concentration-dependent manner . 6-Methylcoumarin increased the p38, JNK, and PKA phosphorylation in the B16F10 cells, whereas it decreased the phosphorylated ERK, Akt, and CREB expressions . In addition, the 6-Methylcoumarin activated GSK3β and β-catenin phosphorylation and reduced the β-catenin protein level .

Application 2: Fragrance Industry

  • Scientific Field : Perfumery and Cosmetology
  • Summary of the Application : The unique aroma of 6-Methylcoumarin makes it a valuable ingredient in various perfumes and cosmetic products . It adds a touch of sweetness and complexity to floral and oriental fragrances .
  • Methods of Application or Experimental Procedures : 6-Methylcoumarin is often used in conjunction with other fragrant molecules in the formulation of perfumes and cosmetic products . It also finds application in flavorings, particularly in beverages like vanilla-flavored drinks and confectionery .
  • Results or Outcomes : Its subtle vanilla-like sweetness adds a delightful touch to the products it is used in .

Application 3: Biomedical Applications

  • Scientific Field : Biomedical Research
  • Summary of the Application : While research is ongoing and conclusive evidence is still being gathered, 6-Methylcoumarin has shown potential in various areas .
  • Methods of Application or Experimental Procedures : Studies have been conducted to investigate the potential antioxidant properties of 6-Methylcoumarin . Some studies have also indicated potential antimicrobial activity against certain bacterial and fungal strains .

Application 4: Research and Development

  • Scientific Field : Chemical Research
  • Summary of the Application : Beyond its current uses, 6-Methylcoumarin serves as a valuable tool in research and development .
  • Methods of Application or Experimental Procedures : It serves as a precursor for the synthesis of other important molecules, including pharmaceuticals and dyes .
  • Results or Outcomes : The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have paved the way for selective modifications .

Application 5: Antifungal Activity

  • Scientific Field : Microbiology
  • Summary of the Application : 6-Methylcoumarin has shown potential antifungal activity against certain fungal strains .
  • Methods of Application or Experimental Procedures : The antifungal activity of 6-Methylcoumarin was tested against Valsa mali, a fungal pathogen . The growth of V. mali mycelia and the germination of spores were observed in a concentration-dependent manner .
  • Results or Outcomes : 6-Methylcoumarin slowed down the growth of V. mali mycelia and the germination of spores . It increased mycelial conductivity, extracellular protein leakage, and MDA content, resulting in damage to the cell membrane .

Application 6: Neurodegenerative Diseases

  • Scientific Field : Neurology
  • Summary of the Application : Ongoing research explores the potential use of 6-Methylcoumarin in the treatment of neurodegenerative diseases .
  • Methods of Application or Experimental Procedures : The potential of 6-Methylcoumarin in treating neurodegenerative diseases is being explored through various in vitro and in vivo studies .
  • Results or Outcomes : While the research is still in its early stages, preliminary results suggest that 6-Methylcoumarin may have potential therapeutic effects in neurodegenerative diseases .

Safety And Hazards

6-Methylcoumarin is harmful if swallowed and may cause an allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is moderately toxic by ingestion and a skin irritant .

Future Directions

6-Methylcoumarin has shown potential as a green substitute for Valsa canker of apple (VCA) control . It has also been suggested as an effective pigmentation stimulator for use in cosmetics and the medical treatment of photoprotection and hypopigmentation disorders .

properties

IUPAC Name

6-methylchromen-2-one
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InChI

InChI=1S/C10H8O2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3
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InChI Key

FXFYOPQLGGEACP-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2
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Molecular Formula

C10H8O2
Record name 6-METHYLCOUMARIN
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DSSTOX Substance ID

DTXSID9025588
Record name 6-Methyl coumarin
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Molecular Weight

160.17 g/mol
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Physical Description

6-methylcoumarin appears as white crystals with a flavor of vanilla. Insoluble in water. (NTP, 1992), White solid; [HSDB], Solid, White crystal solid; coconut-like aroma
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Boiling Point

577 °F at 725 mmHg (NTP, 1992), 304 °C
Record name 6-METHYLCOUMARIN
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Flash Point

266 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992), Very slightly sol in hot water; insol in petroleum ether; sol in oils., soluble in alcohol /both alpha and beta forms/, Very soluble in ethanol, ether, benzene; slightly soluble in chloroform, Insoluble in water; soluble in oils, soluble (in ethanol)
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Mechanism of Action

...6-Methylcoumarin... undergoes direct photolysis with an estimated half-life of 83 min when illuminated with mid-latitude U.S., noon-centered, equinox sunlight and a quantum yield for photolysis at 313 nm of phi=3 x 10(-3). .../There is/ evidence that singlet molecular oxygen ((1)O2) is formed in illuminated solns containing 6-MC. An estimated value of phi=0.01 is reported for the (1)O2 quantum yield at 313 nm. Formation of (1)O2 is significant because it is known to react with a variety of biomolecules and it is possible that (1)O2 formation is at least partially responsible for reports of 6-MC photoallergenicity and phototoxicity., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
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Product Name

6-Methylcoumarin

Color/Form

White, crystalline solid, White needles from benzene

CAS RN

92-48-8
Record name 6-METHYLCOUMARIN
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Melting Point

167 to 169 °F (NTP, 1992), 76.5 °C, Exists as alpha and beta forms, melting point(alpha): 90 °C, melting point (beta): 82 °C; both forms are soluble in alcohol; combustible
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,630
Citations
TJ Thompson, RH Edee - Journal of the American Chemical …, 1925 - ACS Publications
… We have found that a yield of 80% ofpurified 6-methylcoumarin is obtained by heating … bihydride of 6-methylcoumarin. On hydrolysis under suitable conditions, 6-methylcoumarin yields 6…
Number of citations: 16 pubs.acs.org
JK Kang, YC Chung, CG Hyun - Molecules, 2021 - mdpi.com
… 6-methylcoumarin and 7-methylcoumarin, we found that the NO inhibitory activity of 6-methylcoumarin … group was attached to the 4-position of 6-methylcoumarin (4H-6-MC) and 7-…
Number of citations: 22 www.mdpi.com
RO Juvonen, M Kuusisto, C Fohrgrup, MH Pitkänen… - Xenobiotica, 2016 - Taylor & Francis
… 6-methylcoumarin, enzyme or NADPH was used as blank reaction. Standards of 0–1 µM 7-hydroxy-6-methylcoumarin … a total of 10 µM 6-methylcoumarin was incubated under the above …
Number of citations: 14 www.tandfonline.com
BC Pemberton, E Kumarasamy… - Canadian Journal of …, 2011 - cdnsciencepub.com
… We chose 6-methylcoumarin (1) to understand the role of CBs in the alteration of the photochemistry of encapsulated coumarin guests. Photodimerization of 1 in water and in other …
Number of citations: 37 cdnsciencepub.com
BG Lake, JG Evans, DFV Lewis, RJ Price - Food and chemical toxicology, 1994 - Elsevier
… DHC =3,4-dihydrocoumarin 3,4-DMC =3,4-dimethylcoumarin 6-MC =6-methylcoumarin Results are means ± SEM for groups of six to eight animals. Asterisks indicate values that are …
Number of citations: 29 www.sciencedirect.com
SK Bajire, S Jain, RP Johnson, RP Shastry - Applied Microbiology and …, 2021 - Springer
… Here, we have developed a stable polyurethane blend with a 6-methylcoumarin (6-MC) composite that showed significant antibiofilm activity. The 6-MC was found to prominently inhibit …
Number of citations: 17 link.springer.com
RT Jackson, LT Nesbitt Jr, VA DeLeo - Journal of the American Academy of …, 1980 - Elsevier
… 6-methylcoumarin used as fragrance. Routine photopatch testing was unproductive in reproducing the reaction, but immediate application of 6-methylcoumarin … 6-methylcoumarin. …
Number of citations: 54 www.sciencedirect.com
YZ Chen, SR Wang, T Li, GC Zhang, J Yang - Journal of Fungi, 2022 - mdpi.com
… Moreover, 6-methylcoumarin was found to cause cell elongation, disrupt cell division, and … used as the screening basis, and the best 6-methylcoumarin (6-MCM) was selected as the …
Number of citations: 2 www.mdpi.com
S Kato, T Seki, Y Katsumura, T Kobayashi… - Toxicology and applied …, 1985 - Elsevier
6-Methylcoumarin (6-MC), a synthetic fragrance material, has been reported to be photoallergenic both in man and in guinea pigs. To elucidate the possible mechanism of …
Number of citations: 12 www.sciencedirect.com
T Kim, JK Kang, CG Hyun - Molecules, 2023 - mdpi.com
… Finally, we tested the safety of 6-methylcoumarin … 6-methylcoumarin did not cause any adverse effects at concentrations of 125 and 250 μM. Our findings indicate that 6-methylcoumarin …
Number of citations: 1 www.mdpi.com

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